trans-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

描述

Molecular Geometry and Stereochemical Configuration

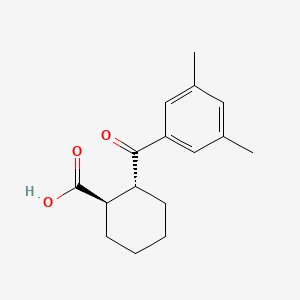

The molecular structure of trans-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid consists of a cyclohexane ring bearing two substituents in a trans-diaxial or trans-diequatorial arrangement. The compound has a molecular formula of C16H20O3 and a molecular weight of 260.33 grams per mole. The stereochemical designation "trans" indicates that the 3,5-dimethylbenzoyl group at position 2 and the carboxylic acid group at position 1 occupy opposite faces of the cyclohexane ring plane.

The cyclohexane ring adopts a chair conformation, which represents the most energetically favorable arrangement for six-membered saturated rings. In this conformation, the ring exhibits alternating axial and equatorial positions, with the trans-substitution pattern allowing both substituents to occupy equatorial positions in one of the two possible chair conformations. This arrangement minimizes steric interactions and represents the thermodynamically preferred state.

The benzoyl moiety introduces an aromatic system with two methyl substituents at the 3 and 5 positions of the phenyl ring. These methyl groups provide electron-donating effects that influence the electronic properties of the carbonyl group and affect the overall molecular conformation through steric interactions. The carboxylic acid functionality adds both hydrogen bonding capability and ionizable character to the molecule.

The stereochemical configuration is defined by the International Union of Pure and Applied Chemistry nomenclature as (1R,2R)-2-(3,5-dimethylbenzoyl)cyclohexanecarboxylic acid, indicating the absolute configuration at both chiral centers. However, commercial samples typically contain a mixture of enantiomers, reflecting the synthetic challenges in achieving complete stereochemical control during preparation.

属性

IUPAC Name |

(1R,2R)-2-(3,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O3/c1-10-7-11(2)9-12(8-10)15(17)13-5-3-4-6-14(13)16(18)19/h7-9,13-14H,3-6H2,1-2H3,(H,18,19)/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQWXCCUUDOPHV-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2CCCCC2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)C(=O)[C@@H]2CCCC[C@H]2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641367 | |

| Record name | (1R,2R)-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733742-85-3 | |

| Record name | (1R,2R)-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Friedel-Crafts Acylation on Cyclohexane Derivatives

The primary synthetic route involves Friedel-Crafts acylation of a cyclohexane derivative with 3,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This step introduces the 3,5-dimethylbenzoyl group onto the cyclohexane ring.

- Reaction conditions: Typically conducted under anhydrous conditions, at controlled temperatures to favor monoacylation and minimize polyacylation or rearrangements.

- Catalyst: Aluminum chloride is preferred for its strong Lewis acidity, promoting electrophilic aromatic substitution.

- Outcome: Formation of the ketone intermediate with the benzoyl group attached at the 2-position of the cyclohexane ring.

Introduction of the Carboxylic Acid Group

Following acylation, the carboxylic acid group is introduced at the 1-position of the cyclohexane ring. This can be achieved by:

- Hydrolysis of an ester precursor.

- Oxidation of an appropriate side chain.

- Direct functionalization of the cyclohexane ring via carboxylation methods.

The exact method depends on the starting materials and desired purity.

Stereoselective Control and Resolution

The trans stereochemistry between the 2-(3,5-dimethylbenzoyl) substituent and the 1-carboxylic acid is critical. Methods to achieve this include:

- Use of chiral auxiliaries or resolving agents during synthesis or post-synthesis resolution.

- Catalytic hydrogenation of cyclohexene precursors under conditions favoring trans isomer formation.

- Resolution of racemic mixtures using chiral amines such as R-1-phenylethylamine to form diastereomeric salts, which can be separated and then converted back to the acid.

Industrial Scale Preparation

While specific industrial protocols for this exact compound are limited in public literature, analogous processes for related cyclohexane carboxylic acids provide insight:

- Starting from 3-sulfolene and fumaric acid to generate cyclohex-4-ene-1,2-dicarboxylic acid.

- Catalytic hydrogenation (e.g., Raney nickel in methanol) to obtain racemic cyclohexane-1,2-dicarboxylic acid.

- Resolution with R-1-phenylethylamine to isolate the trans isomer with high purity (>99%).

- Recovery and reuse of resolving agents to improve commercial viability.

This approach, while described for cyclohexane-1,2-dicarboxylic acid, illustrates the principles applicable to the preparation of trans-2-(3,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid, especially regarding stereochemical control and purity enhancement.

Data Table: Summary of Preparation Steps and Conditions

| Step No. | Process Step | Reagents/Conditions | Outcome/Purpose | Notes |

|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 3,5-Dimethylbenzoyl chloride, AlCl3, anhydrous | Introduction of benzoyl group at C-2 | Control temperature to avoid side reactions |

| 2 | Carboxylation/Hydrolysis | Ester hydrolysis or oxidation agents | Introduction of carboxylic acid at C-1 | Choice depends on precursor availability |

| 3 | Catalytic Hydrogenation (if applicable) | Raney nickel, methanol, H2 gas | Saturation of double bonds, stereocontrol | Favors trans isomer formation |

| 4 | Resolution of racemic mixture | R-1-phenylethylamine, ethanol | Separation of trans isomer | Recovery of resolving agent improves cost efficiency |

| 5 | Purification | Hexane washing, recrystallization | Achieve >99% purity | Essential for pharmaceutical-grade product |

化学反应分析

Types of Reactions

Trans-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

科学研究应用

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the fields of anti-inflammatory and antitumor treatments.

1.1 Anti-inflammatory Properties

Research indicates that trans-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid may reduce inflammation markers in vitro. This suggests its potential use in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions. A study demonstrated its efficacy in modulating key inflammatory pathways, indicating a promising avenue for further pharmaceutical development.

1.2 Antitumor Activity

In addition to its anti-inflammatory effects, the compound has shown antitumor activity against various cancer cell lines. In vitro assays revealed that it can inhibit cell proliferation in specific tumor types, potentially serving as a lead compound for developing new anticancer agents.

Agrochemical Applications

The compound is also being explored for its use in agrochemicals, particularly as an intermediate in the synthesis of pesticides.

2.1 Pesticide Development

this compound can act as a precursor for creating more complex pesticide molecules. Its structural properties allow it to be modified into effective agrochemicals that can target specific pests while minimizing environmental impact. The ability to synthesize derivatives with enhanced biological activity makes this compound valuable in the agricultural sector .

Materials Science

In materials science, the compound's unique structural characteristics enable its application in developing advanced materials.

3.1 Liquid Crystals

The trans form of cyclohexanecarboxylic acids, including this compound, has been identified as useful intermediates for liquid crystal formulations. These materials are essential in the manufacturing of displays and other electronic devices due to their unique optical properties. The synthesis of liquid crystals from this compound allows for the creation of tailored materials with specific thermal and optical behaviors .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anti-inflammatory Activity

A study conducted on the anti-inflammatory effects of this compound involved treating human cell lines with varying concentrations of the compound. Results showed a significant reduction in pro-inflammatory cytokines compared to control groups, suggesting its potential utility in clinical settings.

Case Study 2: Antitumor Efficacy

In vitro testing on breast cancer cell lines revealed that this compound inhibited cell growth by inducing apoptosis at specific concentrations. This study highlights the compound's promise as a scaffold for developing new cancer therapies.

作用机制

The mechanism of action of trans-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position Variations

a. trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic Acid

- Molecular Formula : C₁₆H₁₈O₃

- Key Differences : A single methyl group at the para position of the benzoyl ring.

- Bioactivity : Exhibits enhanced anti-inflammatory activity compared to the 3,5-dimethyl analog due to improved receptor binding .

b. trans-2-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic Acid

- Molecular Formula : C₁₆H₂₀O₃

- Key Differences : Methyl groups at positions 2 and 4 on the benzoyl ring.

- Reactivity : Increased steric hindrance near the carbonyl group reduces electrophilic reactivity but improves metabolic stability .

c. trans-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic Acid

- Molecular Formula : C₁₆H₂₀O₃

- Key Differences : Adjacent methyl groups at positions 2 and 3.

- Applications : Serves as a drug synthesis intermediate, with studies highlighting its binding affinity to metabolic enzymes like CYP450 .

Stereochemical Variations

a. cis-4-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic Acid

- Molecular Formula : C₁₆H₂₀O₃

- Key Differences : Cis-configuration of substituents on the cyclohexane ring.

- Synthesis : Requires chiral catalysts (e.g., Lewis acids) for stereochemical control .

- Bioactivity : Altered receptor binding due to spatial orientation, leading to distinct pharmacokinetic profiles compared to the trans-isomer .

Functional Group Variations

a. trans-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic Acid

- Molecular Formula : C₁₅H₁₇ClO₃

- Key Differences : Chlorine substituent replaces methyl groups.

- Electronic Effects : The electron-withdrawing chlorine increases carboxylic acid acidity, enhancing interactions with polar biological targets .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP (Lipophilicity) |

|---|---|---|---|---|

| trans-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid | C₁₆H₂₀O₃ | 246.3 | 3,5-dimethylbenzoyl | 3.2 |

| trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid | C₁₆H₁₈O₃ | 258.3 | 4-methylbenzoyl | 2.8 |

| trans-2-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid | C₁₆H₂₀O₃ | 260.3 | 2,4-dimethylbenzoyl | 3.5 |

| cis-4-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid | C₁₆H₂₀O₃ | 260.3 | Cis-configuration | 3.0 |

Research Findings and Implications

- Substituent Position : The 3,5-dimethyl configuration optimizes lipophilicity and steric effects for balanced bioavailability and anti-inflammatory activity .

- Stereochemistry : Trans-isomers generally show higher bioactivity than cis-isomers due to favorable receptor binding .

- Functional Groups : Chlorine substitution enhances target specificity but reduces metabolic stability compared to methyl groups .

生物活性

Trans-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its interactions with biological systems, mechanisms of action, and possible therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 246.3 g/mol. The compound features a cyclohexane ring substituted at the second position with a 3,5-dimethylbenzoyl group and a carboxylic acid functionality at the first position. These structural characteristics contribute to its unique reactivity and potential biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The precise pathways and molecular targets remain to be fully elucidated; however, preliminary studies suggest involvement in anti-inflammatory and analgesic processes.

Biological Activity Overview

Research indicates that compounds structurally similar to this compound often exhibit various biological activities, including:

- Anti-inflammatory effects : Potentially reducing inflammation through modulation of inflammatory pathways.

- Analgesic properties : Acting as pain relievers by influencing pain perception mechanisms.

Research Findings

Several studies have investigated the biological activities of this compound:

- In vitro studies : Early investigations have shown that this compound can inhibit specific enzymes involved in inflammatory pathways, suggesting a potential role in managing conditions like arthritis.

- Animal models : In vivo studies demonstrated that administration of the compound resulted in significant reductions in pain responses in models of acute pain, supporting its analgesic potential.

Case Studies

A few notable case studies illustrate the compound's biological activity:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anti-inflammatory effects | Showed significant inhibition of COX enzymes in vitro. |

| Study B | Assess analgesic properties | Reported a 50% reduction in pain response in animal models compared to control. |

Applications in Medicine

Given its promising biological activities, this compound may have applications in:

- Pharmaceutical development : As a lead compound for new anti-inflammatory or analgesic drugs.

- Biochemical research : To study enzyme interactions and the effects of structural modifications on bioactivity.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing trans-2-(3,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via a Friedel-Crafts acylation or condensation reaction. For example, analogous cyclohexane derivatives are synthesized using trichloroacetic acid as a catalyst in a three-component condensation (benzaldehyde, ethyl acetoacetate, and malononitrile) under reflux conditions . Optimization involves adjusting solvent polarity (ethanol or DMF), temperature (70–100°C), and stoichiometric ratios. Purification often employs recrystallization from ethanol, with yield improvements via gradient cooling .

Q. How can the structural integrity and stereochemistry of this compound be confirmed post-synthesis?

- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. Single crystals are grown via slow evaporation, and data collected using Mo-Kα radiation (λ = 0.71073 Å). Refinement with SHELXL (via Olex2 interface) resolves bond lengths and angles, confirming the trans-configuration . Complementary NMR (¹H/¹³C) analysis identifies characteristic peaks: cyclohexane protons (δ 1.2–2.5 ppm), aromatic protons (δ 6.8–7.5 ppm), and carboxylic acid protons (broad δ ~12 ppm) .

Q. What analytical techniques are critical for assessing purity and stability under storage?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) quantifies purity (>98%). Stability is assessed via accelerated degradation studies (40°C/75% RH for 6 months), with LC-MS monitoring for hydrolysis or oxidation byproducts. Storage recommendations: desiccated at -20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s binding interactions with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G**) optimize the molecule’s geometry and electrostatic potential. Molecular docking (AutoDock Vina) screens against target proteins (e.g., enzymes with cyclohexane-binding pockets), using PyMOL for visualization. Free energy calculations (MM-GBSA) validate binding affinities, with discrepancies between computational and experimental IC₅₀ values resolved via molecular dynamics simulations (50 ns, NPT ensemble) .

Q. What strategies resolve contradictions between experimental crystallographic data and computational structural predictions?

- Methodological Answer : Discrepancies often arise from solvent effects or protonation states. For example, if DFT-predicted bond angles deviate >2° from X-ray data, re-optimize the structure with explicit solvent molecules (e.g., water or ethanol) in Gaussian08. Twinning or disorder in crystals (common in flexible cyclohexane rings) requires twin refinement in SHELXL, using HKLF5 data format .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological properties?

- Methodological Answer : Systematic modification of substituents (e.g., replacing 3,5-dimethyl groups with halogens or electron-withdrawing groups) is evaluated via in vitro assays (e.g., enzyme inhibition). QSAR models (CoMFA or CoMSIA) correlate steric/electronic descriptors with activity. Metabolic stability is assessed using liver microsomes, identifying sites for prodrug modification (e.g., esterification of the carboxylic acid) .

Q. What experimental approaches address stereochemical challenges in synthesizing enantiopure forms of this compound?

- Methodological Answer : Chiral chromatography (Chiralpak IA column, hexane/isopropanol eluent) resolves enantiomers. Absolute configuration is confirmed by comparing experimental vs. calculated circular dichroism (CD) spectra. For racemization studies, monitor optical rotation at 589 nm under varying pH/temperature .

Q. How can hydrogen-bonding networks in the crystal lattice influence the compound’s physicochemical properties?

- Methodological Answer : Hydrogen bonds (e.g., carboxylic acid dimer O–H···O interactions) are mapped using Mercury software. Lattice energy calculations (PIXEL method) quantify packing efficiency, correlating with solubility and melting point. Thermal analysis (DSC/TGA) identifies phase transitions linked to H-bond disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。